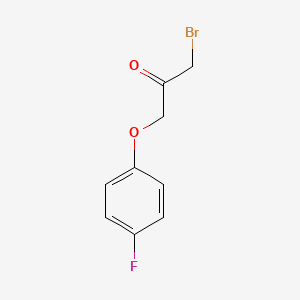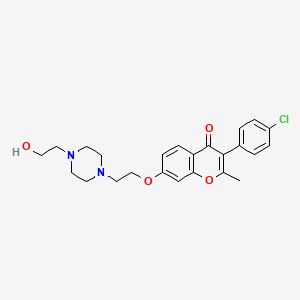
3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it is a derivative of chromen-4-one, which is a type of heterocyclic compound. It has various substituents including a chlorophenyl group, a piperazine ring, and an ethoxy group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-4-one core, followed by the addition of the various substituents through appropriate reactions.Molecular Structure Analysis
The structure of the compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents, which can provide insights into its chemical properties and potential uses.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds structurally related to the queried molecule have demonstrated significant antimicrobial and antifungal activities. For instance, a study on the crystal structure of a related compound revealed favorable antimicrobial activities against various bacterial and fungal strains, showcasing the potential of such molecules in developing new antimicrobial agents (Okasha et al., 2022). Similarly, derivatives of 1,2,4-triazole, a motif that can be structurally related to the query compound, have shown good to moderate antimicrobial activities, further highlighting the utility of these molecules in addressing microbial resistance (Bektaş et al., 2007).
Anticancer Activities
The structural features of the compound are also indicative of potential anticancer activities. Studies on compounds with similar molecular frameworks have found that they possess cytotoxic activities against various cancer cell lines. For example, research involving pyrimidine-piperazine-chromene and -quinoline conjugates evaluated against human breast cancer cell lines and human embryonic kidney cells showed promising anti-proliferative activities, suggesting the relevance of these structural motifs in designing anticancer drugs (Parveen et al., 2017).
Anticonvulsant Activities
The exploration of related compounds extends to the investigation of their anticonvulsant activities. A study on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which were synthesized to evaluate their potential anticonvulsant activity, demonstrates the versatility of similar molecular structures in contributing to neurological disorder treatments (Aytemir et al., 2004).
Safety And Hazards
Safety studies would be needed to assess the compound’s potential toxicity and any risks associated with its handling and disposal.
Zukünftige Richtungen
Future research could explore potential applications for the compound, based on its chemical properties and biological activity. This might involve further in vitro and in vivo studies, and potentially clinical trials if the compound shows promise as a therapeutic agent.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-17-23(18-2-4-19(25)5-3-18)24(29)21-7-6-20(16-22(21)31-17)30-15-13-27-10-8-26(9-11-27)12-14-28/h2-7,16,28H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMBMBZJFYXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

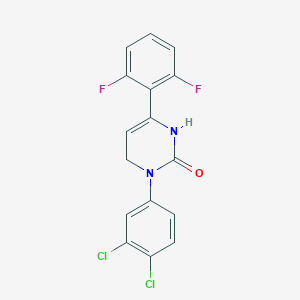
![Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2833047.png)
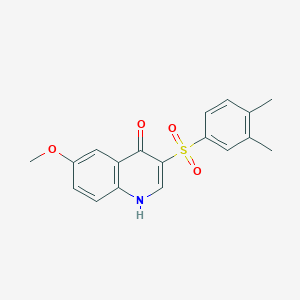
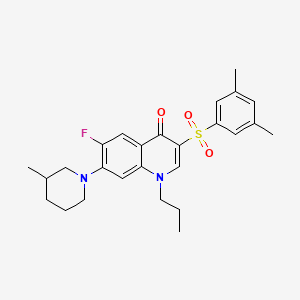
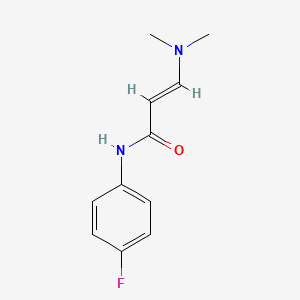
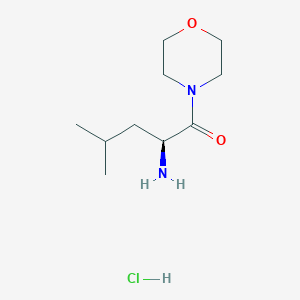
![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833056.png)
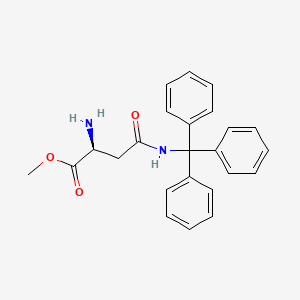
![1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2833059.png)
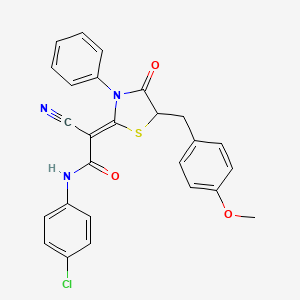
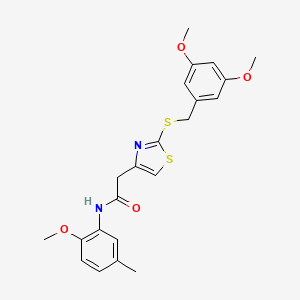
![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)
![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)
